2-Metil-6-oxo-1,4,5,6-tetrahidropiridina-3-carboxilato de etilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

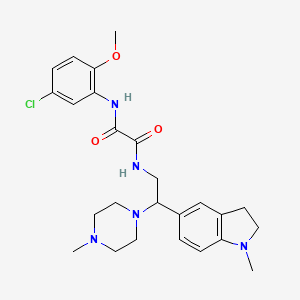

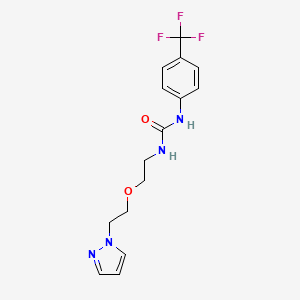

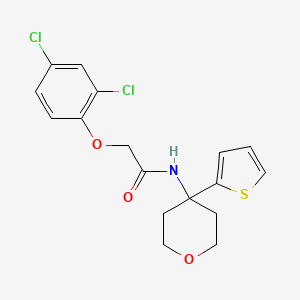

“Ethyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate” is a chemical compound with the CAS Number: 4027-39-8. It has a molecular weight of 183.21 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C9H13NO3/c1-3-13-9(12)7-4-5-8(11)10-6(7)2/h3-5H2,1-2H3,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The compound is a powder at room temperature .Mecanismo De Acción

The mechanism of action of Ethyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of certain signaling pathways. Ethyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Ethyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has also been shown to modulate the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and immune responses.

Biochemical and Physiological Effects:

Ethyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has been shown to have a variety of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-viral effects. Ethyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the replication of certain viruses.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Ethyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has several advantages for lab experiments, including its relatively simple synthesis method and its potential as a scaffold for the development of new drug molecules. However, Ethyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate also has some limitations, including its relatively low yield and its limited solubility in certain solvents.

Direcciones Futuras

There are several future directions for the study of Ethyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, including the development of new Ethyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate-based drug molecules, the study of Ethyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate's potential as a material building block, and the elucidation of Ethyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate's mechanism of action. Additionally, further studies are needed to determine the potential side effects and toxicity of Ethyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate in vivo.

Métodos De Síntesis

Ethyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate can be synthesized using a variety of methods, including the reaction of 2-methyl-3-pyridinecarboxylic acid with ethyl acetoacetate in the presence of a base. Another method involves the reaction of 2-methyl-3-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of a base. Both methods result in the formation of Ethyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate with a yield of around 50-70%.

Aplicaciones Científicas De Investigación

Síntesis orgánica

El compuesto se usa en la reacción de Biginelli, una reacción de tres componentes catalizada por ácido entre un aldehído, un compuesto activo de metileno hidrógeno y urea (o su análogo). Esta reacción constituye una síntesis rápida y fácil de heterociclos altamente funcionalizados .

Desarrollo de fármacos anticancerígenos

El efecto farmacológico de las DHPM (3,4-dihidropiridinonas), que incluyen este compuesto, se ha investigado ampliamente, centrándose principalmente en el desarrollo de fármacos anticancerígenos . Por ejemplo, Monastrol, una DHPM, se identifica como un inhibidor de la kinesina-5, involucrado en la separación del material genético durante la mitosis. La inhibición de esta enzima conduce al arresto del ciclo celular en la fase G2/M y a la activación de vías de señalización, lo que lleva a la apoptosis celular .

Aplicaciones antimicrobianas

Se sintetizó y evaluó in vitro una serie de ésteres etílicos de ácido 6-metil-4-[1-(2-sustituido-fenilamino-acetil)-1H-indol-3-il]-2-oxo/tioxo-1,2,3,4-tetrahidropiridina-5-carboxílico, que incluyen este compuesto, para determinar su potencial antimicrobiano .

Transferencia de carga intramolecular (ICT)

La pirimidina, un componente de este compuesto, se puede usar como un componente que atrae electrones en estructuras push-pull para la transferencia de carga intramolecular (ICT) ya que es un heterociclo aromático significativamente deficiente en π .

Características luminiscentes

Una ICT significativa a lo largo de la estructura de la molécula también puede causar características luminiscentes .

Inhibidor de la kinesina mitótica Eg5

En la búsqueda de un agente anticancerígeno que actúe como inhibidor de la kinesina mitótica Eg5, se sintetizó una serie de derivados de DHPM empleando la reacción de Biginelli, incluido este compuesto .

Propiedades

IUPAC Name |

ethyl 6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-3-13-9(12)7-4-5-8(11)10-6(7)2/h3-5H2,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGEZXMADLSVPPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)CC1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50960665 |

Source

|

| Record name | Ethyl 6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50960665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4027-39-8 |

Source

|

| Record name | Ethyl 6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50960665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-(1-adamantyl)acetyl]amino]-N-(4-methylphenyl)propanamide](/img/structure/B2393599.png)

![1-(tert-Butoxycarbonyl)octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylic acid](/img/structure/B2393606.png)

![1-[4-(benzenesulfonyl)piperazin-1-yl]-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-ol](/img/structure/B2393608.png)

![2,4,9-Trioxa-3lambda4-thiaspiro[5.5]undecane 3-oxide](/img/structure/B2393617.png)